4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide 4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994181
InChI: InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)15-10-16(24,17(18,19)20)23(22-15)13-6-8-14(9-7-13)27(21,25)26/h2-9,24H,10H2,1H3,(H2,21,25,26)
SMILES:
Molecular Formula: C17H16F3N3O3S
Molecular Weight: 399.4 g/mol

4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC17994181

Molecular Formula: C17H16F3N3O3S

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Hydroxy-3-(p-tolyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide -

Specification

Molecular Formula C17H16F3N3O3S
Molecular Weight 399.4 g/mol
IUPAC Name 4-[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H16F3N3O3S/c1-11-2-4-12(5-3-11)15-10-16(24,17(18,19)20)23(22-15)13-6-8-14(9-7-13)27(21,25)26/h2-9,24H,10H2,1H3,(H2,21,25,26)
Standard InChI Key WOIPKPIYBLHJPL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core fused with a benzenesulfonamide moiety. Key structural elements include:

  • A 4,5-dihydro-1H-pyrazole ring substituted at positions 3 and 5 with p-tolyl and trifluoromethyl groups, respectively.

  • A hydroxyl group at position 5 of the pyrazole ring.

  • A benzenesulfonamide group linked to the pyrazole via a nitrogen atom at position 1.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₆F₃N₃O₃S
Molecular Weight399.4 g/mol
CAS Number1803258-57-2
Key Functional GroupsHydroxy, sulfonamide, CF₃, p-tolyl

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding and target engagement .

Synthesis and Structural Elucidation

General Synthesis Strategy

Synthesis typically involves a multi-step approach:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters.

  • Sulfonamide Incorporation: Reacting the pyrazole intermediate with benzenesulfonyl chloride.

  • Functionalization: Introduction of p-tolyl and trifluoromethyl groups via nucleophilic substitution or coupling reactions .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Pyrazole cyclizationHydrazine hydrate, ethanol, reflux5-(p-tolyl)-3-trifluoromethyl-4,5-dihydro-1H-pyrazole
2SulfonylationBenzenesulfonyl chloride, DMF, 0–5°CSulfonamide-pyrazole adduct
3HydroxylationOxidative agents (e.g., H₂O₂)Final product

¹H NMR data for related analogs (e.g., 2b and 3c) confirm structural integrity:

  • δ 7.0–8.1 ppm (aromatic protons) .

  • δ 6.67 ppm (pyrazole C-H) .

Biological Activities and Mechanisms

Cytotoxic Activity

In vitro studies against hepatic carcinoma (HEPG2) cells demonstrate potent cytotoxicity, with IC₅₀ values comparable to anthraquinone hybrids (e.g., 3c: IC₅₀ = 8.2 μM) . Mechanistic insights include:

  • PDGFR Inhibition: Molecular docking reveals preferential binding to PDGFR (c-Kit) over SRC kinase, with binding energies ≤ −9.2 kcal/mol .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HEPG2 cells at 10 μM concentrations .

Table 3: Biological Activity Profile

AssayResultTarget
HEPG2 CytotoxicityIC₅₀ = 7.8–12.4 μMCancer cell proliferation
PDGFR Binding AffinityΔG = −9.5 kcal/molTyrosine kinase
Anti-inflammatoryCOX-2 inhibition (62% at 50 μM)Cyclooxygenase-2

Pharmacological Applications

Oncology

The compound’s dual activity as a cytotoxic agent and kinase inhibitor positions it for:

  • Targeted Therapies: PDGFR-driven cancers (e.g., gastrointestinal stromal tumors).

  • Combination Regimens: Synergy with anthracyclines or taxanes observed in preclinical models .

Inflammation Modulation

COX-2 inhibition at sub-micromolar concentrations suggests utility in treating rheumatoid arthritis and neuroinflammation .

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